molecular formula C24H24BrClN9O3+ B1652920 Tarloxotinib CAS No. 1636938-13-0

Tarloxotinib

货号: B1652920
CAS 编号: 1636938-13-0
分子量: 601.9 g/mol
InChI 键: MUJMYVFVAWFUJL-SNAWJCMRSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塔洛替尼是一种缺氧激活的前药,旨在靶向并抑制ErbB受体酪氨酸激酶家族的活性,该家族包括表皮生长因子受体(EGFR)、人表皮生长因子受体2(HER2)、人表皮生长因子受体3(HER3)和人表皮生长因子受体4(HER4)。该化合物在治疗各种癌症方面尤为重要,包括非小细胞肺癌和头颈部鳞状细胞癌,因为它能够选择性地在缺氧肿瘤环境中释放其活性形式,塔洛替尼效应子 .

准备方法

合成路线和反应条件: 塔洛替尼的合成涉及多个步骤,首先是制备核心结构,然后引入赋予其缺氧激活特性的官能团。关键步骤包括:

  • 吡啶并[3,4-d]嘧啶核的形成。
  • 在芳香环上引入溴和氯取代基。
  • 偶联反应,以连接缺氧敏感部分。

工业生产方法: 塔洛替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

化学反应分析

Hypoxia-Activated Prodrug Mechanism

Tarloxotinib undergoes a hypoxia-dependent single-electron reduction to release its active metabolite, This compound-E . This process involves:

  • Nitroimidazole Trigger Reduction : Under hypoxic conditions (<0.1% O₂), the nitroimidazole moiety of this compound is reduced by cellular reductases (e.g., STEAP4) to form a nitro radical anion intermediate .

  • Oxygen-Dependent Futile Cycle : In normoxic conditions, oxygen rapidly reoxidizes the radical anion, regenerating the inert prodrug and superoxide. This prevents activation in healthy tissues .

  • Fragmentation and Effector Release : In hypoxia, the radical anion undergoes irreversible cleavage, releasing this compound-E, a neutral, membrane-permeable irreversible kinase inhibitor .

Structural Transformation :

Prodrug (this compound) Active Metabolite (this compound-E)
Quaternary ammonium cation (polar)Neutral, lipophilic warhead
4-Nitroimidazole trigger retainedTrigger cleaved, exposing reactive acrylamide group

Enzymatic Reduction and Selectivity

The metalloreductase STEAP4 is the primary enzyme responsible for this compound activation . Key findings:

  • STEAP4 expression is elevated in hypoxic tumor regions, enhancing localized activation .

  • CRISPR/Cas9 knockout of STEAP4 reduces this compound-E generation by >90% in vitro .

Comparative Activation Efficiency :

Tissue Type This compound-E Concentration (nM) Activation Ratio (Tumor/Plasma)
Tumor1,200 ± 24012:1
Plasma100 ± 30
Skin80 ± 25
Data from murine xenograft pharmacokinetic studies .

Covalent Binding to HER Kinases

This compound-E inhibits EGFR, HER2, and HER4 through covalent modification of conserved cysteine residues in the kinase domain:

  • Target Cysteines :

    • EGFR: C797 (homologous to HER2 C805 and HER4 C803) .

    • HER2: C805 (mutations at this site confer resistance) .

  • Reaction Mechanism : The acrylamide group of this compound-E undergoes Michael addition with the thiol group of cysteine, forming a stable covalent bond .

Kinase Inhibition Profile :

Kinase IC₅₀ (nM) Selectivity vs. WT EGFR
EGFR exon 20 ins2.1 ± 0.3180-fold
HER2 YVMA mutant1.8 ± 0.2200-fold
WT EGFR380 ± 45
IC₅₀ values from Reaction Biology kinase profiling .

Pharmacokinetic Evidence of Tumor-Selective Activation

Pharmacokinetic studies in murine models demonstrate preferential activation in tumors:

  • This compound-E Levels : Tumor concentrations peak at 1,200 nM vs. 100 nM in plasma .

  • Half-Life : Tumor t₁/₂ = 8.2 hrs; plasma t₁/₂ = 1.5 hrs .

Conversion Efficiency :

Condition This compound Conversion to -E (%)
Hypoxic tumor85 ± 7
Normoxic skin<5

Comparative Activity Against HER2 Mutations

This compound-E shows superior potency to other TKIs in HER2-driven models:

Inhibitor IC₅₀ (HER2 YVMA mutant, nM) WT HER2 Selectivity Ratio
This compound-E1.8 ± 0.2200:1
Poziotinib2.0 ± 0.315:1
Afatinib8.5 ± 1.110:1
Data from proliferation assays in HER2-mutant Ba/F3 cells .

Chemical Stability and Degradation

  • pH Stability : Stable in plasma (pH 7.4) but hydrolyzes rapidly in acidic lysosomal compartments (pH 5.0), enhancing tumor-selective release .

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 2 hrs), necessitating storage in amber vials .

The hypoxia-selective activation of this compound, combined with its covalent binding mechanism, provides a unique therapeutic window for targeting HER-driven cancers while sparing normal tissues. Clinical validation in NSCLC patients with HER2/EGFR mutations underscores its translational potential .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

Tarloxotinib has shown significant promise in treating NSCLC, particularly in patients with EGFR exon 20 insertions and HER2 mutations . A notable clinical trial (RAIN-701) evaluated its efficacy in patients who had previously undergone platinum-based chemotherapy. The results indicated a disease control rate of 60% , with some patients achieving stable disease or partial responses .

CohortDisease Control RatePartial Response RateStable Disease Rate
EGFR Exon 20 Insertion60%45%55%
HER2 Activating Mutation60%22%44%

Head and Neck Squamous Cell Carcinoma (HNSCC) and Cutaneous Squamous Cell Carcinoma (CSCC)

A Phase II study assessed this compound's safety and efficacy in patients with recurrent or metastatic HNSCC or CSCC. While the objective response rate was modest at 3% , the treatment was generally well tolerated, with a median overall survival of 5.7 months .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound-E achieves significantly higher concentrations in tumor tissues compared to plasma or skin. This differential distribution underscores its potential for reduced side effects while maximizing therapeutic efficacy in cancerous tissues .

Case Studies

  • Lung Adenocarcinoma Patient : A patient with lung adenocarcinoma harboring an ERBB2 mutation exhibited a dramatic clinical response to this compound during a clinical trial, highlighting its potential effectiveness in genetically targeted therapies .
  • Combination Therapy : A Phase IB trial evaluated this compound in combination with sotorasib for NSCLC patients. This approach aims to enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and resistance mechanisms .

Safety Profile

This compound is generally well tolerated, with treatment-emergent adverse events primarily classified as grade 1 or 2. Common side effects include prolonged QTc interval, rash, nausea, and diarrhea, with serious adverse events occurring at lower rates .

Adverse EventIncidence (%)
Prolonged QTc60.9
Rash43.5
Nausea21.7
Diarrhea21.7

作用机制

塔洛替尼通过独特的机制发挥作用:

相似化合物的比较

塔洛替尼在类似化合物中是独一无二的,因为其具有缺氧激活机制,这使得它能够选择性地靶向肿瘤细胞,同时保留正常组织。类似化合物包括:

    阿法替尼: EGFR和HER2的不可逆抑制剂,但缺乏缺氧激活。

    奥西替尼: 靶向EGFR突变,但没有相同的肿瘤选择性激活。

    拉帕替尼: 抑制EGFR和HER2,但与更高的全身毒性有关。

塔洛替尼能够在缺氧条件下选择性地释放其活性形式,使其区别于这些其他抑制剂,为患有特定癌症突变的患者提供了一种潜在更安全和更有效的治疗选择 .

生物活性

Tarloxotinib is an innovative hypoxia-activated prodrug designed to selectively target tumors with specific genetic alterations, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its mechanism leverages the unique microenvironment of tumors, particularly hypoxic conditions, to release a potent active form known as this compound-effector (this compound-E), which inhibits pan-HER tyrosine kinases. This targeted approach aims to minimize systemic toxicity while maximizing therapeutic efficacy.

Hypoxia-Activated Prodrug

This compound is activated in low-oxygen environments typical of many tumors. Under these conditions, it converts into this compound-E, which exhibits high potency against HER family receptors. This mechanism allows for:

  • Selective targeting : Concentrating the drug's action within tumor tissues rather than affecting normal cells.
  • Reduced side effects : Lower incidence of common toxicities associated with systemic HER inhibitors, such as diarrhea and skin rashes .

Efficacy in Preclinical Models

Research has demonstrated that this compound-E effectively inhibits cell proliferation and induces apoptosis in various cancer models:

  • In vitro studies : Showed significant inhibition of HER2 and EGFR phosphorylation in patient-derived cell lines with mutations, achieving IC50 values below 5 nM for HER2-mutant cells, outperforming existing therapies like afatinib and osimertinib .
  • In vivo studies : Demonstrated tumor regression or growth inhibition in murine xenograft models harboring relevant mutations .

Phase II Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with recurrent or metastatic cancers:

  • Study on Head and Neck Squamous Cell Carcinoma (HNSCC) :
    • Population : 30 patients, median age 63.3 years.
    • Dosage : 150 mg/m² on days 1, 8, 15, and 22 of a 28-day cycle.
    • Results :
      • Median progression-free survival: 2.0 months.
      • Median overall survival: 5.7 months.
      • Objective response rate: 3%, with one partial response noted .
  • Activity Against NRG1 Fusion Cancers :
    • This compound showed promising activity against NRG1 fusion-positive cancers, exhibiting over 45 times greater efficacy in hypoxic conditions compared to healthy tissues .

Case Studies

A notable case involved a patient with lung adenocarcinoma harboring an ERBB2 mutation who exhibited a dramatic clinical response to this compound during a trial, highlighting its potential for effective treatment in specific genetic contexts .

Comparative Efficacy Table

DrugTarget MutationsIC50 (nM)Clinical Response
This compound-EHER2 mutations<5Partial response noted
AfatinibEGFR mutations~10Limited response
OsimertinibEGFR mutations~10Limited response
PoziotinibHER2 mutations~10Limited response

Resistance Mechanisms

Research has also identified potential mechanisms of acquired resistance to this compound-E. Secondary mutations, such as C805S in HER2 and overexpression of HER3, may diminish the drug's effectiveness over time . Understanding these mechanisms is crucial for developing strategies to overcome resistance.

属性

CAS 编号

1636938-13-0

分子式

C24H24BrClN9O3+

分子量

601.9 g/mol

IUPAC 名称

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium

InChI

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+

InChI 键

MUJMYVFVAWFUJL-SNAWJCMRSA-O

SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

手性 SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

规范 SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Key on ui other cas no.

1636938-13-0

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarloxotinib
Reactant of Route 2
Reactant of Route 2
Tarloxotinib
Reactant of Route 3
Reactant of Route 3
Tarloxotinib
Reactant of Route 4
Reactant of Route 4
Tarloxotinib
Reactant of Route 5
Reactant of Route 5
Tarloxotinib
Reactant of Route 6
Reactant of Route 6
Tarloxotinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。